4-amino-N-[2-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide
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Overview
Description
N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-4-(DIMETHYLSULFAMOYL)BENZAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a formamido group, and a dimethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-4-(DIMETHYLSULFAMOYL)BENZAMIDE typically involves multiple steps. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with formic acid to form the formamido derivative. This intermediate is then reacted with 2-bromoethylamine to introduce the ethyl linkage. Finally, the compound is treated with 4-(dimethylsulfamoyl)benzoyl chloride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-4-(DIMETHYLSULFAMOYL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology
In biological research, N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-4-(DIMETHYLSULFAMOYL)BENZAMIDE is studied for its potential as a biochemical probe. It can interact with specific proteins and enzymes, providing insights into their functions .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-4-(DIMETHYLSULFAMOYL)BENZAMIDE involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the dimethylsulfamoyl group can interact with cellular membranes, altering their permeability .
Comparison with Similar Compounds
Similar Compounds
N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE: Similar structure but lacks the dimethylsulfamoyl group.
3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(4-NITRO-1,2,5-OXADIAZOL-3-YL)-1,2,5-OXADIAZOLE: Contains additional nitro groups.
Uniqueness
N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-4-(DIMETHYLSULFAMOYL)BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylsulfamoyl group enhances its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C14H18N6O5S |
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Molecular Weight |
382.40 g/mol |
IUPAC Name |
4-amino-N-[2-[[4-(dimethylsulfamoyl)benzoyl]amino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C14H18N6O5S/c1-20(2)26(23,24)10-5-3-9(4-6-10)13(21)16-7-8-17-14(22)11-12(15)19-25-18-11/h3-6H,7-8H2,1-2H3,(H2,15,19)(H,16,21)(H,17,22) |
InChI Key |
MZHAQPCPEJGCOU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NON=C2N |
Origin of Product |
United States |
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